Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride
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Overview
Description
Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is a derivative of Atazanavir, a protease inhibitor used in the treatment of HIV. The compound is labeled with deuterium (d5), which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Substitution reactions may occur at various positions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is primarily used in:
Pharmacokinetic Studies: To track the metabolism and distribution of Atazanavir in the body.
Drug Development: As a reference compound in the development of new protease inhibitors.
Biological Research: To study the interactions of protease inhibitors with HIV protease and other biological targets.
Mechanism of Action
The mechanism of action of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride involves the inhibition of HIV protease, an enzyme crucial for the maturation of infectious viral particles. By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Atazanavir: The parent compound, used as an HIV protease inhibitor.
Darunavir: Another protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Uniqueness
Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling can provide insights into the drug’s metabolism and help optimize dosing regimens.
Properties
IUPAC Name |
(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21/h1-13,20,22,27H,14-16,23-24H2/t20-,22-/m0/s1/i1D,2D,3D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPHERXUYPXDO-RBRLVSQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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